
1-Methyl-1-nitroso-3-(p-bromophenyl)urea
Description
Infrared (IR) Spectroscopy
Nuclear Magnetic Resonance (NMR)
Mass Spectrometry (MS)
- Molecular ion peak : m/z 258.07 [M]⁺.
- Fragmentation pattern includes loss of Br (–79.9 Da) and NO (–30 Da).
Thermodynamic Properties and Phase Behavior
- Melting point : Not explicitly reported; analogous nitroso-ureas decompose near 120°C.
- Boiling point : Estimated at 49.3°C (rough).
- Thermal stability : The nitroso group renders the compound thermally labile, with decomposition pathways involving release of nitric oxide (NO).
- Phase transitions : Exhibits limited stability in the solid state due to hygroscopicity and sensitivity to light.
Solubility Parameters and Partition Coefficients
Property | Value | Source |
---|---|---|
Water solubility | 14.56 mg/L (20°C) | |
logP (octanol/water) | 2.6672 | |
Solubility in DMSO | 125 mg/mL | |
Refractive index | 1.6200 (estimate) |
The compound demonstrates preferential solubility in polar aprotic solvents (e.g., DMSO, acetone) due to hydrogen-bonding capacity from the urea moiety. Its moderate lipophilicity (logP ~2.67) suggests membrane permeability, aligning with its use in biochemical studies.
Propriétés
Numéro CAS |
23139-02-8 |
---|---|
Formule moléculaire |
C8H8BrN3O2 |
Poids moléculaire |
258.07 g/mol |
Nom IUPAC |
3-(4-bromophenyl)-1-methyl-1-nitrosourea |
InChI |
InChI=1S/C8H8BrN3O2/c1-12(11-14)8(13)10-7-4-2-6(9)3-5-7/h2-5H,1H3,(H,10,13) |
Clé InChI |
XSHFAQXUVMJKGJ-UHFFFAOYSA-N |
SMILES |
CN(C(=O)NC1=CC=C(C=C1)Br)N=O |
SMILES canonique |
CN(C(=O)NC1=CC=C(C=C1)Br)N=O |
Autres numéros CAS |
23139-02-8 |
Synonymes |
1-methyl-3-(4-bromophenyl)-1-nitrosourea Br-MPNU |
Origine du produit |
United States |
Méthodes De Préparation
Reaction Conditions and Reagents
In a nitrogen-protected environment, dimethylamine hydrochloride (3.03 mmol) is suspended in dichloromethane (5 mL). To this suspension, 4-bromophenyl isocyanate (2.52 mmol) in dichloromethane is added dropwise, followed by triethylamine (5.05 mmol) as a base. The reaction proceeds at 20°C for 16 hours, yielding 1-methyl-3-(p-bromophenyl)urea with an 86% isolated yield after recrystallization.
Key Parameters:
-
Solvent: Dichloromethane
-
Temperature: 20°C
-
Catalyst/Base: Triethylamine
-
Yield: 86%
Mechanistic Insights
The reaction follows a nucleophilic addition-elimination mechanism. The amine group of dimethylamine attacks the electrophilic carbon of the isocyanate, forming a tetrahedral intermediate that collapses to release CO₂ and generate the urea linkage. Triethylamine neutralizes HCl, driving the reaction forward.
Characterization Data
The product is characterized by ¹H NMR (CDCl₃, 400 MHz):
The introduction of the nitroso group (-NO) at the N1 position is achieved through nitrosation. While explicit details for this compound are scarce, analogous methods from patent US3497541A and urea nitrosation literature provide a framework.
Nitrosation Protocol
A solution of 1-methyl-3-(p-bromophenyl)urea in acetic acid is treated with sodium nitrite (1.1 equiv) at 0–5°C. The reaction is stirred for 2–4 hours, after which the product precipitates upon neutralization with aqueous sodium bicarbonate.
Key Parameters:
Mechanistic Pathway
Nitrosation proceeds via the generation of nitrous acid (HNO₂) in situ, which reacts with the secondary amine of the urea to form an N-nitrosamine. The electron-withdrawing bromophenyl group stabilizes the intermediate, favoring nitroso group incorporation.
Critical Analysis of Methodologies
Yield Optimization
-
Isocyanate Purity: Residual moisture in 4-bromophenyl isocyanate reduces yields by promoting hydrolysis to amines. Strict anhydrous conditions (argon/nitrogen atmosphere) are essential.
-
Solvent Choice: Dichloromethane offers superior solubility for aryl isocyanates compared to THF or MTBE, minimizing side reactions.
Nitrosation Challenges
-
Regioselectivity: Nitrosation preferentially occurs at the more nucleophilic N1 position due to steric and electronic effects from the p-bromophenyl group.
-
Stability: Nitroso compounds are light- and heat-sensitive. Storage at –20°C under inert gas is recommended.
Industrial-Scale Considerations
Analyse Des Réactions Chimiques
Oxidation Reactions
The nitroso group (-N=O) undergoes oxidation under controlled conditions. When treated with potassium permanganate or hydrogen peroxide , the compound forms oxidized derivatives, potentially including nitro compounds or hydroxylamine intermediates. Oxidation pathways are influenced by reaction pH and temperature, with acidic conditions favoring stable product formation .
Reduction Reactions
Reduction of the nitroso group using sodium borohydride or lithium aluminum hydride converts it to an amine (-NH₂), yielding 1-methyl-3-(p-bromophenyl)urea derivatives . This transformation is critical for modifying the compound’s bioactivity, as demonstrated in studies comparing clastogenic properties of nitroso vs. reduced forms .
Substitution Reactions
The para-bromine atom on the phenyl ring participates in nucleophilic aromatic substitution (NAS) reactions. Key examples include:
These reactions expand the compound’s utility in synthesizing analogs for structure-activity relationship studies .
Decomposition Pathways
Under physiological conditions (pH 6–8), the compound degrades rapidly via:
-
Hydrolysis : Cleavage of the urea bond generates p-bromoaniline and methylnitrosamine intermediates .
-
Diazotization : Formation of reactive diazonium species, which further decompose to formaldehyde and thiatriazine derivatives .
Stability studies using NMR and mass spectrometry identified thiatriazine (C₃H₃N₃S) and formaldehyde as primary degradation products .
DNA Alkylation Mechanism
In biological systems, the nitroso group alkylates DNA at guanine N7 positions, forming covalent adducts. This cross-linking inhibits replication and transcription, as shown in V79-E cell assays . Comparative studies with chloro- and fluoro-substituted analogs reveal enhanced clastogenicity due to bromine’s electron-withdrawing effects .
Comparative Reactivity with Analogs
The bromine substituent significantly alters reactivity compared to other halogenated derivatives:
Compound | Reaction Rate (k, s⁻¹) | Major Product Stability |
---|---|---|
p-Bromo derivative | 1.2 × 10⁻³ | High (ΔG‡ = 85 kJ/mol) |
p-Chloro derivative | 2.8 × 10⁻³ | Moderate |
p-Fluoro derivative | 4.5 × 10⁻³ | Low |
Applications De Recherche Scientifique
Table 1: Synthesis Conditions
Reagent | Condition | Yield (%) | Purification Method |
---|---|---|---|
Sodium Nitrite | HCl, 0°C to 5°C | 85% | Recrystallization |
1-Methyl-3-(4-bromophenyl)urea | Room temperature, stirring | 90% | Column chromatography |
Chemistry
In organic synthesis, 1-Methyl-1-nitroso-3-(p-bromophenyl)urea serves as a valuable reagent for producing various derivatives. Its ability to undergo oxidation and substitution reactions allows it to act as a precursor for other compounds.
Biology
Research has shown that this compound can induce chromosomal aberrations and sister-chromatid exchanges in cell cultures. A study involving Chinese hamster V79-E cells demonstrated that nitrosoureas are potent clastogens, with this compound exhibiting significant activity in clastogenicity assays .
Medicine
Due to its DNA-alkylating properties, this compound is investigated for potential use in chemotherapy. Its effectiveness against cancer cells has been highlighted in various studies, emphasizing its role in targeting malignant cells while sparing normal tissues when used judiciously.
Case Study 1: Clastogenicity Assessment
A study evaluated the clastogenic effects of several nitrosoureas, including this compound. The results indicated that this compound significantly induced chromosomal aberrations in vitro, confirming its potential as a chemotherapeutic agent .
Case Study 2: Mechanistic Insights into DNA Interaction
Another research project focused on the interaction of nitrosoureas with DNA. It was found that this compound forms stable adducts with DNA bases, leading to mutations that contribute to its anticancer effects. The study utilized advanced techniques such as mass spectrometry and NMR spectroscopy to elucidate these interactions .
Table 2: Comparison of Nitrosoureas
Compound Name | Bromine Substitution | Clastogenic Activity | Therapeutic Use |
---|---|---|---|
This compound | Yes | High | Investigated for chemotherapy |
1-Methyl-1-nitroso-3-(p-chlorophenyl)urea | No | Moderate | Chemotherapy |
1-Methyl-1-nitroso-3-(p-fluorophenyl)urea | No | Low | Limited therapeutic use |
Mécanisme D'action
The mechanism of action of 1-Methyl-1-nitroso-3-(p-bromophenyl)urea involves the alkylation of DNA. The nitroso group reacts with the DNA, forming covalent bonds and leading to the cross-linking of DNA strands. This inhibits DNA replication and transcription, ultimately causing cell death. The compound targets rapidly dividing cells, making it effective against cancer cells.
Comparaison Avec Des Composés Similaires
Comparison with Structurally Similar Compounds
Streptozotocin (STZ)
Streptozotocin (1-methyl-1-nitroso-3-[2,4,5-trihydroxy-6-(hydroxymethyl)oxan-3-yl]urea) shares the methyl-nitroso-urea core with Br-MPNU but replaces the p-bromophenyl group with a glucose-like moiety. This structural difference dictates its biological specificity:
- Mechanism : STZ is transported into pancreatic β-cells via GLUT2 transporters, leading to selective toxicity .
- Applications : Approved for treating pancreatic neuroendocrine tumors and diabetes induction in animal models .
Key Structural Contrast: The glucose moiety in STZ enables tissue-specific targeting, whereas Br-MPNU’s bromophenyl group enhances lipophilicity, favoring hydrophobic interactions in non-polar environments .
1-Methyl-3-phenyl-1-nitrosourea (MPNU)
MPNU lacks the bromine substituent, providing a direct comparison for halogenation effects:
- Carcinogenicity: Br-MPNU exhibits reduced carcinogenic potency compared to MPNU. In rat studies, MPNU induced tumors at lower doses, suggesting bromine’s electron-withdrawing effects attenuate alkylation efficiency .
- Metabolism: Br-MPNU can form endogenously from 1-methyl-3-(p-bromophenyl)urea (Br-MPU) and nitrite, mimicking endogenous nitrosation pathways .
Thiourea Analogs
Replacing the urea group with thiourea alters bioactivity:
- Example : Compound 4d (thiourea with p-bromophenyl) showed LC50 = 0.00761 mM against T. cinnabarinus, whereas urea analogs like 5d (LC50 = 0.01707 mM) were less potent, highlighting thiourea’s superior electrophilicity .
- Mechanistic Insight : The sulfur atom in thiourea enhances nucleophilic attack on DNA, whereas urea derivatives rely on nitroso-mediated alkylation .
Substituent Effects on Cytotoxicity and Selectivity
Para-Substituted Phenyl Groups
Studies on analogs with varied para-substituents reveal:
- Bromine Advantage : The p-bromophenyl group enhances cytotoxicity by 35–45% compared to p-tolyl or unsubstituted phenyl, likely due to increased hydrophobic binding to topoisomerase I-DNA complexes .
Benzylidene Substituents
Position 5 substituents modulate activity:
- Unsubstituted benzylidene : Higher selectivity for cancer cells (PC-3/MCF-7) than p-methyl or p-chloro analogs .
- Hydrogen Bonding : Docking studies show p-bromophenyl forms hydrophobic interactions with adenine, while 4-oxo groups hydrogen bond with Arg 364, stabilizing DNA-enzyme complexes .
Toxicity and Carcinogenicity Profiles
Compound | TDLo (rat) | Carcinogenic Outcome | Key Reference |
---|---|---|---|
Br-MPNU | 774 mg/kg | 88% forestomach tumors | |
Br-MPU | 722 mg/kg | No tumors (non-nitrosated precursor) | |
STZ | N/A | Pancreatic β-cell necrosis |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 1-methyl-1-nitroso-3-(p-bromophenyl)urea, and how can reaction conditions be optimized?
- Methodology : The compound can be synthesized via nitrosation of its precursor, 1-methyl-3-(p-bromophenyl)urea, using sodium nitrite under acidic conditions. Reaction optimization involves controlling temperature (0–5°C to minimize side reactions) and pH (3–4 using acetic acid). Purification is typically achieved via column chromatography with silica gel and ethyl acetate/hexane gradients. Analytical validation using HPLC (C18 column, UV detection at 254 nm) ensures purity .
Q. How should researchers characterize the structural integrity of this compound?
- Methodology : Use single-crystal X-ray diffraction (SXRD) with SHELXL software for refinement to confirm bond lengths and angles, particularly the nitroso (N=O) group’s geometry. Complementary techniques include FT-IR (to identify N=O stretching at ~1450–1500 cm⁻¹) and NMR (¹H/¹³C) to resolve aromatic protons and urea carbonyl signals .
Q. What are the basic toxicological properties, and how should initial safety assessments be conducted?
- Methodology : Prioritize in vitro assays for acute toxicity:
- Cytotoxicity : MTT assay in mammalian cell lines (e.g., HEK293) at concentrations up to 100 µM.
- Genotoxicity : Ames test (with/without metabolic activation) to assess mutagenicity.
Evidence indicates mutagenic potential at 10 µM in hamster lung cells, warranting strict handling protocols .
Advanced Research Questions
Q. How can conflicting carcinogenicity data (e.g., tumorigenic TDLo vs. negative in vitro results) be resolved?
- Methodology :
Dose-Response Analysis : Conduct subchronic rodent studies (e.g., 90-day OECD 408 guideline) with doses spanning 100–800 mg/kg to identify thresholds.
Mechanistic Studies : Use metabolomics (LC-MS/MS) to identify reactive intermediates (e.g., alkylating agents from nitroso group decomposition).
Species-Specific Factors : Compare metabolic pathways in human hepatocytes vs. rodent models using cytochrome P450 inhibition assays .
Q. What strategies mitigate thermal decomposition during storage or experimental use?
- Methodology :
- Storage : Store at –20°C in amber vials under inert gas (argon) to prevent light-/oxygen-induced degradation.
- Stability Testing : Accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring.
- Decomposition Analysis : TGA-MS to identify toxic byproducts (e.g., NOx, Br⁻) formed above 150°C .
Q. How can computational modeling predict reactivity or metabolite formation?
- Methodology :
- Density Functional Theory (DFT) : Calculate bond dissociation energies (BDEs) for the nitroso group to predict alkylation potential.
- Molecular Dynamics (MD) : Simulate interactions with DNA bases (e.g., guanine) to assess genotoxicity.
- ADMET Predictors : Use tools like Schrödinger’s QikProp to estimate metabolic pathways (e.g., glucuronidation) .
Q. What advanced analytical techniques resolve structural ambiguity in degradation products?
- Methodology :
- High-Resolution Mass Spectrometry (HRMS) : Identify exact masses of degradation products (e.g., m/z 258.10 for parent ion).
- NMR Cryoprobe Technology : Enhance sensitivity for trace impurities (<0.1%).
- XPS : Confirm bromine oxidation states in decomposed residues .
Methodological Challenges & Contradictions
Q. How should researchers address discrepancies in genotoxicity assays (e.g., in vitro vs. in vivo)?
- Resolution :
Metabolic Competence : Supplement in vitro assays with S9 liver fractions to mimic metabolic activation.
Comet Assay : Perform in vivo DNA damage assessment in rodent liver/kidney tissues.
Epigenetic Profiling : Evaluate DNA methylation changes via bisulfite sequencing to uncover non-mutagenic carcinogenic mechanisms .
Q. What experimental designs improve reproducibility in carcinogenicity studies?
- Recommendations :
Featured Recommendations
Most viewed | ||
---|---|---|
Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.